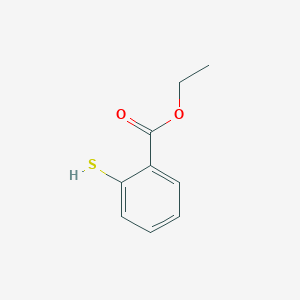

Ethyl 2-sulfanylbenzoate

Description

Ethyl 2-sulfanylbenzoate (C₉H₁₀O₂S) is an organosulfur compound featuring a benzoate ester backbone with a sulfanyl (-SH) group at the ortho position. This structure confers unique reactivity, particularly in nucleophilic substitution and thiol-mediated redox reactions.

Properties

IUPAC Name |

ethyl 2-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIKKJIIZHDMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-sulfanylbenzoate can be synthesized through several methods. One common method involves the reaction of benzoic acid with ethanethiol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:

C6H5COOH+C2H5SH→C6H5COSC2H5

Biological Activity

Ethyl 2-sulfanylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C9H10O2S

- Molecular Weight : 182.24 g/mol

- IUPAC Name : this compound

This compound features a benzoate moiety with a sulfanyl (thioether) group, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against several pathogens, including bacteria and fungi.

- Anticancer Potential : Research suggests that it may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The sulfanyl group can interact with active sites of enzymes, potentially inhibiting their function.

- Cell Membrane Interaction : The lipophilic nature of the ethyl ester may facilitate membrane penetration, enhancing its bioavailability and efficacy.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may influence ROS levels within cells, contributing to its anticancer effects.

Data Table: Biological Activity Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer (e.g., MCF-7) | High | |

| Anti-inflammatory | Low |

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial effectiveness of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Study 2: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer properties of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Case Study 3: Anti-inflammatory Effects

A preliminary investigation into the anti-inflammatory properties showed that this compound reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. However, further studies are needed to quantify these effects accurately.

Comparison with Similar Compounds

Ethyl 2-(Benzylsulfanyl)benzoate (CAS 92737-52-5)

- Molecular Formula : C₁₆H₁₆O₂S

- Key Structural Difference : A benzyl group (-CH₂C₆H₅) replaces the sulfanyl (-SH) hydrogen, increasing steric bulk and hydrophobicity.

- Physicochemical Properties :

- Applications : Likely used as a protected thiol intermediate in multistep syntheses.

Ethyl 2-[(2-Bromophenyl)sulfanyl]benzoate (CAS 225222-73-1)

- Molecular Formula : C₁₅H₁₃BrO₂S

- Key Structural Difference : A 2-bromophenyl group replaces the sulfanyl hydrogen, introducing halogen-mediated electronic effects.

- Bromine’s electron-withdrawing nature may reduce nucleophilicity at the sulfur atom .

- Applications: Potential as a halogenated building block in drug discovery or materials science.

Ethyl 2-Amino-6-(methylsulfanyl)-3-nitrobenzoate (CAS 340185-08-2)

- Molecular Formula : C₁₀H₁₂N₂O₄S

- Key Structural Differences: Nitro (-NO₂) and amino (-NH₂) groups introduce redox-active and hydrogen-bonding capabilities. Methylsulfanyl (-SMe) replaces the sulfanyl (-SH) group, reducing oxidation sensitivity.

- Physicochemical Properties :

- Applications : Likely a precursor for heterocyclic compounds (e.g., benzothiazoles) or agrochemicals.

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| This compound | C₉H₁₀O₂S | 182.24 | -SH at ortho | High thiol reactivity |

| Ethyl 2-(benzylsulfanyl)benzoate | C₁₆H₁₆O₂S | 272.36 | -S-CH₂C₆H₅ | Stabilized thiol, hydrophobic |

| Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate | C₁₅H₁₃BrO₂S | 349.23 | -S-C₆H₄Br (2-position) | Halogen-enhanced electronic effects |

| Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate | C₁₀H₁₂N₂O₄S | 256.28 | -NH₂, -NO₂, -SMe | Redox-active, lipophilic |

Research Findings and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, halogens) decrease sulfur’s nucleophilicity but enhance stability and directional interactions in crystal packing . Bulkier groups (e.g., benzyl) reduce metabolic degradation, a feature leveraged in agrochemical design (e.g., sulfonylurea herbicides in ).

- Thiol vs. Thioether :

- This compound’s free -SH group offers redox versatility but requires stabilization during synthesis. Analogs with -SMe or -S-benzyl are more storage-stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.